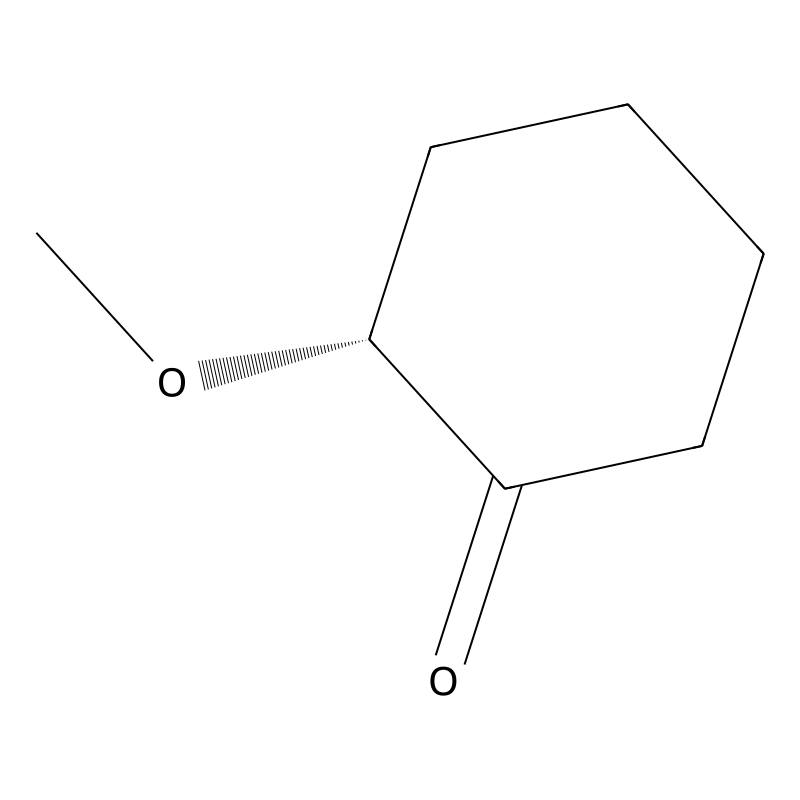(R)-2-methoxycyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some areas of scientific research where (R)-2-methoxycyclohexanone is being studied:
As a Chiral Synthons:
(R)-2-Methoxycyclohexanone can serve as a chiral synthons, which are molecules used as starting materials for the synthesis of other chiral compounds. Due to its specific configuration, it can be used to introduce chirality into new molecules, which is crucial in the development of various drugs and other pharmaceuticals.
- A study published in the Journal of Organic Chemistry describes the use of (R)-2-methoxycyclohexanone as a chiral synthons for the synthesis of enantiopure cyclohexane derivatives. [Source: Journal of Organic Chemistry, Use of (R)-2-Methoxycyclohexanone as a Chiral Synthons for the Synthesis of Enantiopure Cyclohexane Derivatives, ]
As a Reference Standard:
(R)-2-Methoxycyclohexanone can be used as a reference standard in analytical chemistry, particularly in techniques like chromatography and spectroscopy. Its well-defined properties and commercially availability make it a suitable reference point for identifying and quantifying other similar compounds.
- An article published in the journal Chirality describes the use of (R)-2-methoxycyclohexanone as a reference standard for the enantiomeric purity determination of related compounds. [Source: Chirality, Enantiomeric Purity Determination of 2-Substituted Cyclohexanones by Capillary Gas Chromatography with Flame Ionization Detection, ]
In Material Science Research:
(R)-2-Methoxycyclohexanone is being investigated for its potential applications in material science research. Studies are exploring its use in the development of new materials with specific properties, such as polymers, catalysts, and liquid crystals.
- Research published in the journal Molecules explores the potential of (R)-2-methoxycyclohexanone derivatives in the development of novel liquid crystalline materials. [Source: Molecules, Synthesis and Characterization of Novel (R)-2-Methoxycyclohexanone Derivatives and Their Mesomorphic Properties, ]
(R)-2-methoxycyclohexanone is an organic compound characterized by the molecular formula CHO. This chiral molecule features a methoxy group attached to a cyclohexanone structure, making it of significant interest in both synthetic organic chemistry and biological research. Its unique stereochemistry allows for specific interactions in various
(R)-2-methoxycyclohexanone is versatile in its reactivity, undergoing several types of chemical transformations:
- Oxidation: The compound can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The methoxy group can be substituted with various functional groups under appropriate conditions, utilizing reagents such as halogens or nucleophiles like amines .
Major Products Formed- Oxidation: Ketones and carboxylic acids.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted cyclohexanone derivatives.
Research into the biological activity of (R)-2-methoxycyclohexanone indicates potential interactions with specific enzymes, suggesting that it may act as a substrate leading to various metabolites. While comprehensive studies are still ongoing, preliminary findings show that its chiral nature may influence its biological interactions, making it a candidate for further pharmacological exploration .
The synthesis of (R)-2-methoxycyclohexanone can be achieved through several methods:
- Asymmetric Reduction: This method involves the reduction of 2-methoxycyclohexanone using chiral catalysts, ensuring high enantiomeric excess of the desired (R)-enantiomer.
- Chiral Auxiliary Methods: Utilizing chiral auxiliaries during synthesis can direct the formation of the (R)-enantiomer effectively.
- Industrial Production: In industrial settings, large-scale asymmetric hydrogenation processes are employed, utilizing chiral catalysts under controlled conditions to maximize yield and selectivity .
(R)-2-methoxycyclohexanone serves multiple roles across various fields:
- Chemical Synthesis: It acts as a chiral building block in synthesizing complex organic molecules.
- Biological Research: Its potential biological activity makes it a subject of study for enzyme interactions and metabolic pathways.
- Pharmaceutical Industry: Ongoing research aims to explore its utility as an intermediate in pharmaceutical synthesis.
- Industrial Processes: Used in producing fine chemicals and as a precursor in various industrial applications .
Studies focusing on the interaction of (R)-2-methoxycyclohexanone with biological systems reveal its potential effects on enzyme activity. The compound's stereochemistry plays a crucial role in these interactions, influencing its metabolic pathways and potential therapeutic applications. Further research is needed to elucidate these mechanisms fully .
Several compounds share structural similarities with (R)-2-methoxycyclohexanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylcyclohexanone | Similar cyclohexane structure | Lacks methoxy group; different reactivity |
| 2-Ethylcyclohexanone | Ethyl group instead of methoxy | Different steric effects and properties |
| 3-Methylcyclohexanone | Methyl group at position 3 | Different stereochemical properties |
| Cyclopentanone | Five-membered ring | Different ring size affects reactivity |
Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their functional groups and stereochemistry, underscoring the unique profile of (R)-2-methoxycyclohexanone .








